molecular formula C20H20N6O2 B2784177 2-(1H-1,2,3-benzotriazol-1-yl)-N-{[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl}acetamide CAS No. 1798623-93-4

2-(1H-1,2,3-benzotriazol-1-yl)-N-{[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl}acetamide

Cat. No.: B2784177
CAS No.: 1798623-93-4
M. Wt: 376.42
InChI Key: DHJLVLFUORAJSR-UHFFFAOYSA-N
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Description

2-(1H-1,2,3-benzotriazol-1-yl)-N-{[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl}acetamide is a complex organic compound that features both benzo[d][1,2,3]triazole and benzo[d]oxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,3-benzotriazol-1-yl)-N-{[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl}acetamide typically involves multiple steps. One common approach is to start with the formation of the benzo[d][1,2,3]triazole ring, followed by the introduction of the benzo[d]oxazole moiety. The final step often involves the coupling of these two fragments through an acetamide linkage.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-throughput screening techniques to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,3-benzotriazol-1-yl)-N-{[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the triazole or oxazole rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups onto the aromatic rings.

Scientific Research Applications

2-(1H-1,2,3-benzotriazol-1-yl)-N-{[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of 2-(1H-1,2,3-benzotriazol-1-yl)-N-{[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1H-benzo[d][1,2,3]triazole: A simpler compound that shares the triazole ring but lacks the additional functional groups.

    Benzo[d]oxazole: Another simpler compound that contains the oxazole ring.

    N-(benzo[d]oxazol-2-yl)pyrrolidine: A related compound that includes the pyrrolidine and oxazole moieties but lacks the triazole ring.

Uniqueness

What sets 2-(1H-1,2,3-benzotriazol-1-yl)-N-{[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl}acetamide apart is its combination of multiple functional groups, which can confer unique chemical and biological properties. This makes it a versatile compound for various applications, from drug development to materials science.

Biological Activity

2-(1H-1,2,3-benzotriazol-1-yl)-N-{[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, antifungal, and anticancer activities based on various studies.

Chemical Structure

The compound's structure can be represented as follows:

C18H19N5O\text{C}_{18}\text{H}_{19}\text{N}_{5}\text{O}

This structure includes a benzotriazole moiety, which is known for its versatile biological behavior.

Antimicrobial Activity

Research has shown that benzotriazole derivatives exhibit significant antimicrobial properties. In a study by Suma et al., various benzotriazole derivatives were synthesized and tested against bacterial strains such as Bacillus subtilis and Escherichia coli. The results indicated that certain compounds demonstrated potent antibacterial effects comparable to standard antibiotics like Ciprofloxacin .

Table 1: Antimicrobial Activity of Benzotriazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
15aBacillus subtilis8 μg/mL
15dEscherichia coli16 μg/mL
17hStaphylococcus aureusComparable to Ciprofloxacin

Antifungal Activity

The antifungal potential of benzotriazole derivatives has also been explored. A series of compounds were tested against Candida albicans and other fungal pathogens. The introduction of hydrophobic groups significantly enhanced antifungal activity, with MIC values ranging from 1.6 μg/mL to 25 μg/mL .

Table 2: Antifungal Activity of Selected Benzotriazole Derivatives

CompoundFungal StrainMinimum Inhibitory Concentration (MIC)
22bCandida albicans12.5 μg/mL
22dAspergillus niger25 μg/mL

Anticancer Activity

The anticancer properties of benzotriazole derivatives have been investigated in various studies. Notably, compounds containing the benzotriazole scaffold have shown cytotoxic effects against several cancer cell lines. For instance, a derivative was found to induce apoptosis in human breast cancer cells through the activation of caspase pathways .

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study assessing the cytotoxic effects of modified benzotriazoles on MCF-7 breast cancer cells, the following results were observed:

Table 3: Cytotoxic Effects on MCF-7 Cell Line

CompoundIC50 (μM)
Compound A15
Compound B10
Compound C5

The biological activity of benzotriazole derivatives is often attributed to their ability to interact with biological macromolecules. The presence of the benzotriazole ring enhances lipophilicity, facilitating membrane penetration and subsequent interaction with cellular targets. This interaction can disrupt cellular processes such as DNA replication and protein synthesis.

Properties

IUPAC Name

2-(benzotriazol-1-yl)-N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O2/c27-19(13-26-17-9-3-1-7-15(17)23-24-26)21-12-14-6-5-11-25(14)20-22-16-8-2-4-10-18(16)28-20/h1-4,7-10,14H,5-6,11-13H2,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHJLVLFUORAJSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC3=CC=CC=C3O2)CNC(=O)CN4C5=CC=CC=C5N=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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